molecular formula C7H13Br2N B564507 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide CAS No. 911678-16-5

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide

Cat. No.: B564507
CAS No.: 911678-16-5
M. Wt: 270.996
InChI Key: XCVHBSJVDXVDPH-UHFFFAOYSA-M
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Description

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide typically involves the reaction of N,N-dimethyl-2-propyn-1-amine with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields N-(2-cyanoethyl)-N,N-dimethyl-2-propyn-1-aminium bromide, while oxidation with hydrogen peroxide produces N-(2-bromoethyl)-N,N-dimethyl-2-propyn-1-aminium oxide.

Scientific Research Applications

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes involving quaternary ammonium compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: It is used in the development of new materials with unique properties, such as ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide involves its interaction with cellular components through its quaternary ammonium group. This interaction can disrupt cellular membranes, leading to changes in cell permeability and function. The compound may also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromoethane: A simple alkyl halide with similar reactivity in nucleophilic substitution reactions.

    N,N-Dimethyl-2-propyn-1-amine: The parent amine used in the synthesis of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide.

    N-(2-Bromoethyl)phthalimide: Another brominated compound with applications in organic synthesis.

Uniqueness

This compound is unique due to its combination of a quaternary ammonium group and a bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromoethyl-dimethyl-prop-2-ynylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN.BrH/c1-4-6-9(2,3)7-5-8;/h1H,5-7H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHBSJVDXVDPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCBr)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723267
Record name N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911678-16-5
Record name N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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